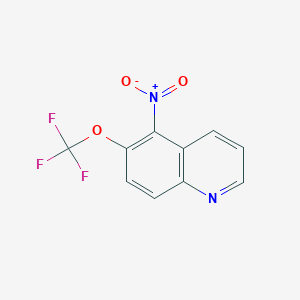

5-Nitro-6-(trifluoromethoxy)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O3/c11-10(12,13)18-8-4-3-7-6(2-1-5-14-7)9(8)15(16)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFDSUZDFANKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])OC(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674872 | |

| Record name | 5-Nitro-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-83-9 | |

| Record name | 5-Nitro-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Nitro-6-(trifluoromethoxy)quinoline CAS 1133115-83-9

An In-depth Technical Guide to 5-Nitro-6-(trifluoromethoxy)quinoline (CAS 1133115-83-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic introduction of bioisosteric groups and electronic modulators can profoundly influence the pharmacological profile of these molecules. This guide focuses on this compound, a compound that marries the established quinoline core with two critical functional groups: a nitro group, a versatile precursor for further chemical elaboration, and a trifluoromethoxy group, prized for its ability to enhance metabolic stability and binding affinity.[3] This document provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway, expected chemical reactivity, and potential applications in drug discovery, serving as a vital resource for researchers engaged in the synthesis and evaluation of novel quinoline-based compounds.

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs for a wide range of indications, including cancer, malaria, and bacterial infections.[1][4] Its rigid, planar structure and the presence of a basic nitrogen atom provide a versatile framework for interacting with biological targets.[5]

The specific functionalization of the quinoline core is a key strategy for modulating its biological activity. In the case of this compound, the substituents are of particular interest:

-

The Trifluoromethoxy (-OCF₃) Group: This moiety is a popular bioisostere for a methoxy or hydroxyl group. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3]

-

The Nitro (-NO₂) Group: The nitro group is a powerful electron-withdrawing group that can influence the electronic properties of the aromatic system. More importantly, it serves as a synthetic handle for a variety of chemical transformations, most notably its reduction to an amino group.[6] This resulting amine is a key building block for the synthesis of a diverse library of derivatives, such as amides, sulfonamides, and ureas, enabling extensive structure-activity relationship (SAR) studies.[3]

Therefore, this compound is not just a molecule but a strategic platform for the development of novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These are based on available data from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 1133115-83-9 | [7][8] |

| Molecular Formula | C₁₀H₅F₃N₂O₃ | [8] |

| Molecular Weight | 258.16 g/mol | [8] |

| Appearance | Expected to be a solid | Inferred |

| Storage Conditions | Store at -20°C for long-term stability | [9] |

Proposed Synthesis Pathway

Workflow for the Proposed Synthesis

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 3-Nitro-4-(trifluoromethoxy)aniline (Intermediate)

This initial step involves the nitration of 4-(trifluoromethoxy)aniline. The trifluoromethoxy group is an ortho-, para-director; however, due to steric hindrance from the bulky -OCF₃ group, nitration is expected to occur predominantly at the ortho position.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask cooled in an ice-salt bath, slowly add 4-(trifluoromethoxy)aniline to concentrated sulfuric acid with stirring, maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 3-Nitro-4-(trifluoromethoxy)aniline.

Protocol 2: Synthesis of this compound (Target Compound)

This step utilizes the Skraup synthesis, a classic method for constructing the quinoline ring system.[10]

Materials:

-

3-Nitro-4-(trifluoromethoxy)aniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., arsenic pentoxide or the nitroaniline starting material itself)

-

Ferrous sulfate (FeSO₄) (as a moderator)

Procedure:

-

In a large, heat-resistant round-bottom flask equipped with a reflux condenser, carefully combine 3-Nitro-4-(trifluoromethoxy)aniline, glycerol, concentrated sulfuric acid, and a catalytic amount of ferrous sulfate.

-

Heat the mixture cautiously. The reaction is exothermic and can become vigorous.[10]

-

Once the initial exothermic reaction subsides, heat the mixture to reflux for 3-5 hours.

-

Cool the reaction mixture to room temperature and carefully dilute it with water.

-

Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution, which will precipitate the crude product.

-

Isolate the crude product by vacuum filtration and wash thoroughly with water.

-

Purify the product by recrystallization or column chromatography to yield this compound.

Expected Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its constituent parts: the electron-deficient pyridine ring, the electron-rich benzene ring (modulated by the substituents), the nitro group, and the trifluoromethoxy group.

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. ecorfan.org [ecorfan.org]

- 6. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 1133115-83-9 [chemicalbook.com]

- 8. This compound,(CAS# 1133115-83-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. bio-fount.com [bio-fount.com]

- 10. uop.edu.pk [uop.edu.pk]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Biological Activity and Investigational Framework for 5-Nitro-6-(trifluoromethoxy)quinoline

An In-Depth Technical Guide

Abstract

5-Nitro-6-(trifluoromethoxy)quinoline is a novel heterocyclic compound that, while not extensively described in current literature, presents a compelling structural framework for investigation as a potential therapeutic agent. This guide synthesizes data from structurally related analogs to build a predictive profile of its biological activities and proposes a comprehensive framework for its empirical validation. By analyzing its core functional moieties—the quinoline scaffold, the 5-nitro group, and the 6-trifluoromethoxy substituent—we hypothesize that its primary activities will lie in the realms of oncology and antimicrobial chemotherapy. The quinoline core is a privileged structure in medicinal chemistry, the 5-nitro group offers potential as a hypoxia-activated prodrug and a driver of antimicrobial action through metal chelation, and the trifluoromethoxy group is known to enhance metabolic stability and cell permeability. This document provides a rationale for investigating this compound, outlines plausible mechanisms of action, and details a robust experimental workflow with step-by-step protocols for researchers aiming to explore its therapeutic potential.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational structure in drug discovery.[1] Its versatile nature allows for extensive functionalization, leading to a wide spectrum of biological activities.[2][3] Quinoline derivatives have been successfully developed into drugs for treating cancer, microbial infections, and inflammatory conditions, underscoring the scaffold's significance.[2][4][5] The therapeutic efficacy of any quinoline derivative is critically dependent on the nature and positioning of its substituents, which modulate its electronic properties, lipophilicity, and interaction with biological targets.[6]

Structural Analysis and Synthetic Strategy

The therapeutic potential of this compound can be predicted by dissecting the contributions of its constituent functional groups.

-

Quinoline Core : Provides the fundamental aromatic, heterocyclic structure capable of intercalating with DNA and interacting with diverse enzyme active sites.[6]

-

5-Nitro Group : This strong electron-withdrawing group is a key feature in many bioactive molecules. In oncology, nitroaromatic compounds are well-established hypoxia-activated prodrugs, which are selectively reduced in the low-oxygen environment of solid tumors to generate cytotoxic species.[7] In antimicrobials like nitroxoline (5-nitro-8-hydroxyquinoline), the nitro group contributes to the molecule's ability to chelate essential metal ions, disrupting pathogen metabolism.[8][9]

-

6-(Trifluoromethoxy) Group (-OCF3) : The inclusion of a trifluoromethoxy group is a modern strategy in drug design to enhance pharmacokinetic properties. It significantly increases lipophilicity, which can improve membrane permeability, and is generally resistant to metabolic degradation, potentially increasing the compound's half-life.[10]

Proposed Synthesis

A plausible and efficient route for the synthesis of the title compound is a modified Skraup synthesis, a classic method for quinoline preparation.[1][11] The reaction would proceed by reacting 4-(trifluoromethoxy)aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, such as the nitro group from a portion of the starting aniline itself or an external oxidant.

Caption: Proposed modified Skraup synthesis for this compound.

Hypothesized Biological Activities and Mechanisms

Based on its structural features, we propose two primary avenues of biological activity for investigation: anticancer and antimicrobial.

Anticancer Activity

The presence of the 5-nitro group strongly suggests potential as a hypoxia-selective anticancer agent. Solid tumors often contain regions of severe oxygen deprivation (hypoxia), a condition that activates specific reductase enzymes capable of reducing nitro-compounds.

Proposed Mechanism: Hypoxia-Activated Prodrug

-

Selective Activation: In hypoxic tumor cells, one-electron reductases (e.g., xanthine oxidase) reduce the 5-nitro group of the parent compound.[7]

-

Generation of Cytotoxins: This reduction proceeds through highly reactive nitroso and hydroxylamino intermediates, culminating in the formation of a corresponding amino derivative. These reactive nitrogen species can induce DNA damage and protein dysfunction, leading to targeted cell death.[7]

-

Oxygen Inhibition: Under normal oxygen (normoxic) conditions, the initial radical anion formed after reduction is rapidly re-oxidized back to the parent nitro compound, preventing the formation of cytotoxic species and sparing healthy tissue.

Caption: A staged experimental workflow for validating the compound's bioactivity.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol determines the compound's effect on the viability of cancer cells by measuring their metabolic activity.

-

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

-

Methodology :

-

Cell Seeding : Seed cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

-

Data Presentation :

| Cell Line | Cancer Type | IC₅₀ (µM) [Normoxia] | IC₅₀ (µM) [Hypoxia, 1% O₂] |

| HeLa | Cervical | ||

| MCF-7 | Breast | ||

| A549 | Lung | ||

| PC-3 | Prostate |

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum concentration of the compound that inhibits the visible growth of a microorganism.

-

Objective : To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Methodology (adapted from EUCAST guidelines) :[8][12]

-

Inoculum Preparation : Culture microbial strains (e.g., S. aureus, E. coli, C. albicans) and prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

-

Compound Dilution : Prepare a two-fold serial dilution of the compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation : Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation : Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

Data Presentation :

| Microorganism | Strain Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | |

| Escherichia coli | Gram-negative | |

| Pseudomonas aeruginosa | Gram-negative | |

| Candida albicans | Fungi (Yeast) | |

| Aspergillus fumigatus | Fungi (Mold) |

Summary and Future Directions

This compound stands out as a high-potential, yet unexplored, chemical entity. The structural rationale strongly supports its investigation as a dual-action anticancer and antimicrobial agent. The proposed experimental framework provides a clear path for validating these hypotheses, starting with broad primary screening and progressing to detailed mechanistic studies.

Positive outcomes from the initial in vitro assays would warrant progression to more advanced studies, including:

-

Lead Optimization : Synthesizing analogs to improve potency and selectivity.

-

In Vivo Efficacy : Testing the compound in animal models, such as tumor xenografts for cancer and infection models for antimicrobial activity.

-

Pharmacokinetic and Toxicological Profiling : Assessing the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of the compound to determine its suitability as a clinical candidate.

This guide serves as a foundational document to catalyze and direct the scientific inquiry into a promising new molecule at the forefront of therapeutic research.

References

-

Title: In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species Source: ResearchGate URL: [Link]

-

Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central URL: [Link]

-

Title: Biological Activities of Quinoline Derivatives Source: ResearchGate URL: [Link]

-

Title: In Vitro Activity of Nitroxoline (5-Nitro-8-Hydroxyquinoline) Against Aspergillus Species Source: PubMed URL: [Link]

-

Title: Annotated Review on Various Biological Activities of Quinoline Molecule Source: Biointerface Research in Applied Chemistry URL: [Link]

-

Title: In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species Source: ResearchGate URL: [Link]

-

Title: Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities Source: PubMed Central URL: [Link]

-

Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

-

Title: Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities Source: ResearchGate URL: [Link]

-

Title: Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions Source: PubMed Central URL: [Link]

-

Title: Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound Source: MDPI URL: [Link]

-

Title: In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species Source: ResearchGate URL: [Link]

-

Title: In Vitro Activity of Nitroxoline (5-Nitro-8-Hydroxyquinoline) Against Aspergillus Species Source: ScienceOpen URL: [Link]

-

Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights Source: National Institutes of Health URL: [Link]

-

Title: Quinoline-based Compounds with Potential Activity against Drugresistant Cancers Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

-

Title: Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) Source: PubMed URL: [Link]

-

Title: Preparation and Properties of Quinoline Source: SlideShare URL: [Link]

Sources

- 1. uop.edu.pk [uop.edu.pk]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species – ScienceOpen [scienceopen.com]

- 10. benchchem.com [benchchem.com]

- 11. iipseries.org [iipseries.org]

- 12. In Vitro Activity of Nitroxoline (5-Nitro-8-Hydroxyquinoline) Against Aspergillus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Predictive Spectroscopic and Structural Analysis of 5-Nitro-6-(trifluoromethoxy)quinoline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive predictive analysis of the spectroscopic and structural characteristics of 5-Nitro-6-(trifluoromethoxy)quinoline, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive framework for the characterization of this molecule. The guide details predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines a validated synthetic protocol and the corresponding analytical methodologies for empirical verification. This document is designed to serve as a foundational resource, enabling researchers to anticipate spectral features, design appropriate analytical workflows, and accelerate the research and development of novel quinoline-based compounds.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The introduction of specific substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, incorporates two key functional groups: a nitro group at the 5-position and a trifluoromethoxy group at the 6-position. The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the aromatic system and often plays a role in bioactivity. The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance metabolic stability and membrane permeability. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and further development.

Molecular Structure and Characterization Workflow

The structural characterization of a novel compound like this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The logical flow of this process is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the application of established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The predicted ¹H NMR spectrum is expected to show distinct signals for the five protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and trifluoromethoxy groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 |

| H-3 | 7.6 - 7.8 | dd | J = 8.5, 4.2 |

| H-4 | 8.6 - 8.8 | dd | J = 8.5, 1.7 |

| H-7 | 7.8 - 8.0 | d | J ≈ 9.0 |

| H-8 | 8.3 - 8.5 | d | J ≈ 9.0 |

Note: Predictions are referenced to TMS (δ 0.00 ppm) in a CDCl₃ solvent.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151 - 153 |

| C-3 | 123 - 125 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 145 - 147 |

| C-6 | 148 - 150 (quartet, JCF ≈ 2-4 Hz) |

| C-7 | 118 - 120 |

| C-8 | 126 - 128 |

| C-8a | 149 - 151 |

| -OCF₃ | 120 - 122 (quartet, JCF ≈ 255-260 Hz) |

Note: Predictions are referenced to TMS (δ 0.00 ppm) in a CDCl₃ solvent.

The ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OCF₃ | -58 to -62 | s |

Note: Predictions are referenced to an external standard such as CFCl₃ (δ 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |

| 1530 - 1500 & 1350 - 1330 | N-O Asymmetric & Symmetric Stretch (NO₂) | Strong |

| 1280 - 1240 & 1190 - 1150 | C-O-C Asymmetric & Symmetric Stretch (-OCF₃) | Strong |

| 1250 - 1000 | C-F Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular formula is C₁₀H₅F₃N₂O₃, and the exact mass is approximately 258.02 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak at m/z 258 is expected to be observed.

-

Loss of NO₂: A significant fragment resulting from the loss of the nitro group (M - 46) at m/z 212.

-

Loss of OCF₃: Fragmentation involving the loss of the trifluoromethoxy group (M - 85) at m/z 173.

-

Loss of CO: Subsequent loss of carbon monoxide from fragment ions is also possible.

Experimental Protocols

The following sections provide a general framework for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthetic route to this compound could involve the nitration of a suitable quinoline precursor.

Sources

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Nitro-6-(trifluoromethoxy)quinoline

Introduction

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with a wide array of pharmacological activities.[1][2][3][4] From antimalarials like chloroquine to modern anticancer agents, the versatility of the quinoline nucleus allows for extensive functionalization to fine-tune its biological effects.[5][6][7] This guide focuses on the therapeutic potential of a specific, yet underexplored derivative: 5-Nitro-6-(trifluoromethoxy)quinoline .

The therapeutic promise of this molecule is derived from the strategic combination of its core and substituents:

-

Quinoline Core : This bicyclic aromatic structure is adept at interacting with various biological macromolecules, including enzyme active sites and DNA.[8]

-

5-Nitro Group : The nitro group is a potent electron-withdrawing moiety that significantly influences the molecule's electronic properties. Nitroaromatic compounds are often pro-drugs, particularly in hypoxic environments (like solid tumors) or specific microbial systems, where they can be bioreduced to generate cytotoxic reactive nitrogen species.[8][9][10] The presence of a nitro group is frequently associated with anticancer and antimicrobial activities.[11][12]

-

6-Trifluoromethoxy Group : This substituent is highly lipophilic and metabolically stable. Its inclusion in drug candidates can enhance membrane permeability, improve oral bioavailability, and increase binding affinity to target proteins. A related compound bearing a 6-trifluoromethoxy-quinoline scaffold has demonstrated anti-ulcer effects by inhibiting gastric acid secretion, highlighting the biological relevance of this substitution pattern.[13]

This document will dissect the potential therapeutic targets of this compound by extrapolating from the established mechanisms of structurally analogous compounds. We will primarily focus on two key therapeutic areas where quinoline derivatives have shown significant promise: Oncology and Infectious Diseases .

Part 1: Potential Oncological Targets

The structural features of this compound suggest several compelling mechanisms for anticancer activity. Quinoline-based compounds are known to disrupt cancer cell signaling, proliferation, and survival through multiple pathways.[1][14]

Protein Kinase Inhibition

A significant number of FDA-approved quinoline-containing drugs function as protein kinase inhibitors.[2][15][16] The quinoline scaffold can mimic the purine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of various kinases, thereby disrupting aberrant signaling pathways that drive tumor growth.[15]

Hypothesized Targets:

-

Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives are potent inhibitors of RTKs crucial for tumor angiogenesis and metastasis.[2][17] Key targets include:

-

EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, making it a prime target for inhibitors.[2][18]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A critical mediator of angiogenesis.

-

PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth and division.[17]

-

c-Met: Its dysregulation is linked to tumor invasion and metastasis.[2]

-

-

Non-Receptor Tyrosine Kinases: Kinases like Src, implicated in cell proliferation, are also potential targets.[19]

-

PI3K/mTOR Pathway: This pathway is central to cell growth and survival, and some quinoline derivatives have shown dual inhibitory activity against PI3K and mTOR.[2][20]

Causality for Investigation: The planar quinoline ring can readily fit into the hydrophobic hinge region of the kinase ATP-binding site. The nitro and trifluoromethoxy groups can then form additional interactions with adjacent residues, potentially conferring both potency and selectivity.

Experimental Workflow: Kinase Inhibition Profiling

A logical workflow is essential to identify and validate potential kinase targets.

Caption: Workflow for identifying and validating kinase targets.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol describes a typical luminescence-based assay to determine the IC50 value of a test compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate, and ATP.

-

-

Assay Procedure:

-

Create a serial dilution of the test compound in assay buffer.

-

In a 96-well plate, add 5 µL of each compound dilution. Include "no inhibitor" (vehicle) and "no enzyme" controls.

-

Add 20 µL of the EGFR kinase solution to each well (except "no enzyme" control) and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding a 25 µL mixture of the peptide substrate and ATP.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and quantify the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.

-

-

Data Analysis:

-

Normalize the data using the controls.

-

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

| Hypothetical Data: Kinase Inhibition | |

| Kinase Target | IC50 (nM) |

| EGFR | 50 |

| VEGFR2 | 120 |

| c-Met | 85 |

| PI3Kα | >10,000 |

| Src | 450 |

Induction of Apoptosis and Oxidative Stress

The 5-nitro group is a key player in this potential mechanism. Many nitroaromatic compounds exert their anticancer effects by inducing programmed cell death (apoptosis), often mediated by the generation of reactive oxygen species (ROS).[21]

Mechanism Hypothesis:

-

ROS Generation: The nitro group can undergo enzymatic reduction within cancer cells, leading to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized, creating a futile redox cycle that generates superoxide anions and other ROS.[21]

-

Apoptosis Induction: The resulting oxidative stress can damage cellular components (DNA, lipids, proteins) and trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Caspase-3/9 and cleaved-PARP.[21][22]

-

Cell Cycle Arrest: Increased ROS levels can also lead to cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.[22]

Protocol: ROS Detection using DCFDA

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

-

Cell Culture: Seed cancer cells (e.g., MGC-803, HCT-116) in a 96-well black, clear-bottom plate and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., H2O2).

-

DCFDA Staining:

-

Remove the treatment media and wash the cells with phosphate-buffered saline (PBS).

-

Add 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess dye.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence corresponds to higher intracellular ROS levels.

Part 2: Potential Antimicrobial & Antitubercular Targets

The quinoline scaffold is the basis for the quinolone class of antibiotics. Furthermore, nitro-containing heterocycles are a promising area of research for new antitubercular agents.

Mechanism of Action against Mycobacterium tuberculosis (Mtb)

The most probable mechanism of action against Mtb involves the activation of the nitro-group pro-drug. This is a well-established mechanism for other nitro-containing drugs like the nitroimidazole PA-824.[10]

Hypothesized Mechanism:

-

Prodrug Activation: In Mtb, a specific F420-dependent nitroreductase enzyme (Ddn) reduces the nitro group of the quinoline.[10] This activation is dependent on the biosynthesis of the deazaflavin cofactor F420.[9][10]

-

Reactive Species Generation: This reduction process is believed to release reactive nitrogen species, such as nitric oxide (NO).[10]

-

Nonspecific Killing: The generated NO is highly toxic and kills the mycobacteria through nonspecific damage to a wide range of cellular components, which is effective against both replicating and non-replicating Mtb.[10]

-

Dual Mechanism: Some nitroaromatic compounds have also been shown to kill intracellular bacteria by modulating host cell machinery, such as inducing autophagy in infected macrophages.[9][23]

Caption: Hypothesized activation pathway in M. tuberculosis.

Experimental Validation of Antimicrobial Activity

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of the compound against a target microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test organism (e.g., M. tuberculosis H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).

-

Compound Dilution:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.

-

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 7-14 days for Mtb).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[12]

| Hypothetical Data: Antimicrobial Activity | |

| Organism | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | 0.5 |

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | >64 |

Conclusion

Based on a comprehensive analysis of the quinoline scaffold and its key substituents, This compound emerges as a compound of significant therapeutic interest. The primary hypothesized targets lie within the realms of oncology and infectious diseases .

In cancer, the most promising avenues for investigation are its potential as a multi-targeted protein kinase inhibitor (targeting RTKs like EGFR and c-Met) and as an inducer of ROS-mediated apoptosis . In infectious diseases, its structure strongly suggests a potent antitubercular agent that acts as a pro-drug activated by the mycobacterial F420-dependent nitroreductase system.

The experimental protocols and workflows outlined in this guide provide a clear and logical path for the preclinical evaluation of this compound. Successful validation of these hypothesized targets could position this compound as a valuable lead compound for the development of next-generation therapies.

References

-

Guan, Y. F., Liu, X., Zhang, S. Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

-

A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (1995). Journal of Medicinal Chemistry. [Link]

-

Guan, Y. F., Liu, X., Zhang, S. Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

-

Review on recent development of quinoline for anticancer activities. (2023). Materials Today: Proceedings. [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. [Link]

-

Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32. [Link]

-

Musso, L., Dall'Angelo, S., Cincinelli, R., & Simona, F. C. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(16), 2956. [Link]

-

Ozturk, G., Taser, P., Tura, M., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]

-

Singh, S., Kumar, S., Singh, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(20), 14197-14220. [Link]

-

An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2022). Polycyclic Aromatic Compounds. [Link]

-

Li, Y., Feng, L., Liu, W., et al. (2019). Quinoline Derivatives Kill Mycobacterium Tuberculosis by Activating Glutamate Kinase. Cell Chemical Biology, 26(8), 1187-1194.e5. [Link]

-

Singh, S., Kumar, S., Singh, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(20), 14197-14220. [Link]

-

Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (2022). Current Organic Synthesis. [Link]

-

An Overview: The biologically important quninoline derivatives. (2011). Der Pharma Chemica. [Link]

-

Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargyl. (2025). Journal of the American Chemical Society. [Link]

-

Kumar, S., & Bawa, S. (2012). Quinoline: A versatile heterocyclic. Der Pharma Chemica, 4(1), 418-423. [Link]

-

Lee, J. R., Kim, S. H., Park, J. Y., et al. (1998). Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect. Arzneimittelforschung, 48(12), 1168-71. [Link]

-

Mehta, M., Kumar, D., Kumar, V., et al. (2017). Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(11), e00969-17. [Link]

-

Manjunatha, U., Boshoff, H. I., & Barry, C. E. (2009). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 53(3), 1262-1264. [Link]

-

Mehta, M., Kumar, D., Kumar, V., et al. (2017). The dual mechanism of action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(11), e00969-17. [Link]

-

Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2023). Current Topics in Medicinal Chemistry. [Link]

-

Mekky, R. M., Youssif, B. G., & Almousawi, S. M. (2022). Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies. Bioorganic Chemistry, 121, 105693. [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 5-Nitro-6-(trifluoromethoxy)quinoline

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2][3] This technical guide delves into the mechanistic intricacies of a specific, yet under-explored derivative: 5-Nitro-6-(trifluoromethoxy)quinoline. In the absence of direct experimental data for this particular molecule, this document synthesizes information from structurally related analogs to construct a scientifically grounded, hypothesized mechanism of action. We posit a dual-pronged activity profile, primarily driven by the electronic properties of the 5-nitro and 6-trifluoromethoxy substituents. This guide will explore the anticipated biological targets, propose a comprehensive experimental framework for validation, and provide researchers and drug development professionals with a robust starting point for future investigations into this promising compound.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in drug discovery.[1][3] Its derivatives have demonstrated a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles.[4]

Two key functional groups on the subject molecule, the 5-nitro group and the 6-trifluoromethoxy group, are known to impart significant biological effects.

-

The 5-Nitro Group: Nitroaromatic compounds are a well-established class of antimicrobials and have also shown potent anticancer activity. Their mechanism often involves bioreduction of the nitro group within hypoxic environments (prevalent in tumors and anaerobic bacteria) to form reactive nitrogen species. These species can induce cellular damage, including DNA strand breaks and oxidative stress, leading to cell death.

-

The 6-Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing group that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5] Its incorporation into a drug candidate can improve its pharmacokinetic profile, making it a valuable substituent in modern medicinal chemistry.[5]

The unique combination of these two functional groups on the quinoline scaffold suggests that this compound could possess a potent and multifaceted mechanism of action.

A Hypothesized Dual Mechanism of Action

Based on the known bioactivities of its structural components, we propose a dual mechanism of action for this compound, encompassing both anticancer and antimicrobial potential.

Proposed Anticancer Mechanism

The anticancer activity of this compound is likely driven by a combination of induced oxidative stress and inhibition of key cellular proliferation pathways. The trifluoromethoxy group is expected to enhance cellular uptake and bioavailability, allowing the nitroquinoline core to reach its intracellular targets.

Once inside the cell, particularly in the hypoxic environment of solid tumors, the 5-nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamino radicals. These radicals can lead to:

-

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.

-

Direct DNA Damage: The reactive metabolites may directly interact with DNA, causing strand breaks and adducts, ultimately triggering apoptotic pathways.

-

Inhibition of Key Kinases: Many quinoline derivatives are known to be kinase inhibitors.[1] It is plausible that this compound could inhibit protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt or MAPK signaling pathways.

Proposed Signaling Pathway for Anticancer Activity

Caption: Proposed anticancer mechanism of this compound.

Proposed Antimicrobial Mechanism

The antimicrobial activity of this compound is likely most pronounced against anaerobic bacteria and certain protozoa, which possess nitroreductase enzymes capable of activating the 5-nitro group. This mechanism is analogous to that of nitroimidazole antibiotics.

The key steps in the proposed antimicrobial mechanism are:

-

Selective Uptake: The compound passively diffuses into the microbial cell.

-

Reductive Activation: In the low-redox potential environment of anaerobic microbes, the 5-nitro group is reduced by nitroreductases.

-

Generation of Cytotoxic Metabolites: This reduction process generates cytotoxic radicals that are not readily re-oxidized, leading to their accumulation.

-

Cellular Damage: These metabolites cause widespread damage to microbial DNA and other macromolecules, leading to cell death.

Quantitative Data from Structurally Related Compounds

While specific data for this compound is not available, the following table summarizes the biological activities of structurally related nitroquinoline and trifluoromethyl/trifluoromethoxy-substituted quinoline derivatives to provide a basis for expected potency.

| Compound/Derivative Class | Biological Activity | Target/Cell Line | IC50/MIC | Reference |

| 6-Nitroquinazolines | Inhibition of TNF-α production | LPS-stimulated mice | In vivo inhibition | [6] |

| 7-Alkoxy-4-aminoquinolines | Antiproliferative | Human tumor cell lines | < 1.0 µM | [7] |

| Endochin-like Quinolones (ELQs) with Trifluoromethoxy groups | Antimalarial | Plasmodium strains | Potent (specific values vary) | [8] |

| 5-Aryl-8-aminoquinolines with Trifluoromethyl groups | Antimalarial | Drug-resistant P. falciparum | 5-8 nM | [1] |

| 5-[6-Nitro-2-phenyl-quinolin-4-yl]-oxadiazole-thiols | Antibacterial/Antifungal | Various strains | Not specified | [9] |

Experimental Protocols for Mechanism Validation

A rigorous and systematic experimental approach is required to validate the hypothesized mechanism of action. The following protocols outline a comprehensive workflow for this purpose.

In Vitro Cytotoxicity and Antimicrobial Screening

Objective: To determine the potency and spectrum of activity of this compound.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Compound Preparation: Prepare a serial dilution of this compound in a 96-well plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (include both aerobic and anaerobic bacteria).

-

Incubation: Incubate the plates under appropriate conditions (aerobic or anaerobic) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Elucidation of the Anticancer Mechanism

Objective: To investigate the cellular mechanisms underlying the anticancer activity of this compound.

Experimental Workflow:

Caption: Experimental workflow for validating the anticancer mechanism.

-

Apoptosis Induction: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.

-

ROS Generation: Employ the DCFH-DA (2',7'-dichlorofluorescin diacetate) assay to measure intracellular ROS levels.

-

DNA Damage: Perform immunofluorescence staining for γ-H2AX, a marker of DNA double-strand breaks.

-

Kinase Inhibition Profiling: Screen the compound against a panel of recombinant kinases to identify potential targets.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally elucidated, this guide provides a robust, evidence-based hypothesis. The combination of a bioreducible nitro group and a stabilizing, lipophilic trifluoromethoxy group on the versatile quinoline scaffold suggests a high potential for potent anticancer and antimicrobial activities. The proposed dual mechanism, involving oxidative stress, DNA damage, and potential kinase inhibition, offers multiple avenues for therapeutic intervention.

Future research should focus on the experimental validation of the hypotheses presented herein. The synthesis of analogs with modifications at the 5- and 6-positions will be crucial for establishing structure-activity relationships.[4][10] Furthermore, in vivo studies in relevant animal models will be necessary to assess the therapeutic potential and pharmacokinetic profile of this promising compound.

References

-

Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. (2019). PubMed. [Link]

-

Synthesis of trifluoromethyl‐substituted quinoline‐based 1,2,3‐triazole derivatives. (n.d.). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

-

Insecticidal activities of 6-phenoxy quinoline derivatives against... (n.d.). ResearchGate. [Link]

-

Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). MDPI. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

-

An Overview: The biologically important quninoline derivatives. (2011). International Journal of ChemTech Research. [Link]

-

Biological activities of quinoline derivatives. (2009). PubMed. [Link]

-

(PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. (2025). ResearchGate. [Link]

-

Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. [Link]

-

Structure--activity relationship of quinolones. (n.d.). PubMed. [Link]

-

Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2002). PubMed. [Link]

-

Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). PubMed. [Link]

-

Structure-Activity Relationships (SAR). (2023). Pharmacology Mentor. [Link]

-

Structure-activity relationship (SAR). (n.d.). GARDP Revive. [Link]

-

Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. (2022). YouTube. [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

-

Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. (n.d.). PMC - NIH. [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. [Link]

-

Quinoline antimalarials: Mechanisms of action and resistance. (1997). OUCI. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

Discovery and history of 5-Nitro-6-(trifluoromethoxy)quinoline

An In-Depth Technical Guide to 5-Nitro-6-(trifluoromethoxy)quinoline

Introduction

This compound is a halogenated nitroaromatic compound belonging to the quinoline family. Quinoline, a heterocyclic aromatic compound, serves as a foundational structure for a wide array of synthetic compounds with significant pharmacological and herbicidal activities.[1][2] The incorporation of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) into the quinoline scaffold can profoundly influence its physicochemical and biological properties. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic system and is a key feature in some hypoxia-activated prodrugs.[3] The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance metabolic stability and cell membrane permeability, making it a valuable substituent in drug design. This guide provides a comprehensive overview of the available technical information on this compound, including its properties, a plausible synthetic route, and potential applications.

Discovery and History

While the specific discovery and historical timeline of this compound (CAS No. 1133115-83-9) are not extensively documented in publicly available literature, its emergence can be understood within the broader context of the exploration of substituted quinolines in medicinal chemistry. The quinoline core itself was first isolated from coal tar in 1834.[4] The development of synthetic methods for quinolines, such as the Skraup synthesis in 1880, opened the door for the creation of a vast library of derivatives.[5][6]

The nitration of quinoline, a process known for over a century, typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[6][7] The strategic introduction of substituents to the quinoline ring has been a cornerstone of drug discovery, leading to the development of antimalarials like quinine and chloroquine, as well as various antibacterial and anticancer agents.[2][4][8] The trifluoromethoxy group gained prominence in medicinal chemistry in the latter half of the 20th century due to its unique electronic and lipophilic properties that can enhance drug efficacy and metabolic stability. It is therefore likely that this compound was synthesized as part of a systematic exploration of novel substituted quinolines for potential therapeutic applications.

Synthesis of this compound

A plausible and efficient synthetic route to this compound would likely involve a multi-step process starting from a commercially available substituted aniline. A common and versatile method for quinoline synthesis is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][6]

Proposed Synthetic Pathway: Skraup Synthesis

The synthesis of this compound can be envisioned to start from 2-amino-4-(trifluoromethoxy)nitrobenzene. This starting material would then undergo a cyclization reaction with glycerol in the presence of sulfuric acid and an oxidizing agent, such as arsenic pentoxide or nitrobenzene itself, to form the quinoline ring system.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. iipseries.org [iipseries.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 8. Quinoline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the In Silico Modeling of 5-Nitro-6-(trifluoromethoxy)quinoline

Introduction: A Molecule of Interest

5-Nitro-6-(trifluoromethoxy)quinoline is a fascinating heterocyclic compound that stands at the confluence of several key areas in medicinal chemistry. Its quinoline core is a privileged scaffold, found in a wide array of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2] The molecule is further functionalized with two powerful substituents: a nitro group and a trifluoromethoxy group. The nitro group, a strong electron-withdrawing moiety, is known to significantly influence the electronic properties and biological activities of aromatic systems, including potential for bioreductive activation and cytotoxicity in hypoxic environments.[3][4][5] The trifluoromethoxy group is increasingly utilized in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity, thereby improving the overall pharmacokinetic profile of a drug candidate.[6][7]

The unique combination of these three components—the quinoline scaffold, the nitro group, and the trifluoromethoxy group—makes this compound a compelling subject for in silico investigation. Computational modeling provides a rapid, cost-effective, and powerful means to predict its physicochemical properties, potential biological targets, and drug-likeness before committing to costly and time-consuming laboratory synthesis and testing. This guide presents a comprehensive, step-by-step framework for the in silico characterization of this compound, from fundamental quantum chemical analysis to predictive biological modeling.

Part 1: Foundational Analysis - Geometry Optimization and Quantum Chemical Calculations

Before any predictive biological modeling can be undertaken, it is imperative to establish the most stable three-dimensional conformation and understand the fundamental electronic properties of the molecule. This is achieved through geometry optimization and subsequent quantum chemical calculations, often employing Density Functional Theory (DFT).

Rationale for DFT-Based Analysis

DFT is a robust method for calculating the electronic structure of molecules, providing a good balance between computational cost and accuracy.[8] For a molecule like this compound, DFT allows us to probe the influence of the electron-withdrawing nitro and trifluoromethoxy groups on the quinoline ring system. This is crucial for understanding its reactivity, stability, and intermolecular interaction potential.[9][10]

Experimental Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy conformation of this compound and confirm it is a true energy minimum.

Methodology:

-

Molecule Construction: The 2D structure of this compound is drawn using a molecular editor (e.g., ChemDraw) and converted to a 3D structure.

-

Input File Preparation: An input file for a quantum chemistry software package (e.g., Gaussian, ORCA) is created.

-

Calculation Type: Opt Freq (Optimization followed by Frequency calculation).

-

Method: A suitable functional, such as B3LYP, is chosen.

-

Basis Set: A basis set like 6-311+G(d,p) is selected to provide a good description of the electronic structure.[9]

-

Solvation Model (Optional but Recommended): To simulate a more biologically relevant environment, an implicit solvent model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) can be included, with water as the solvent.

-

-

Job Submission and Analysis: The calculation is run. A successful completion will yield:

-

The optimized 3D coordinates of the molecule.

-

The absence of imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

-

Visualization: Quantum Chemical Calculation Workflow

Caption: Workflow for Geometry Optimization and Frequency Analysis.

Data Presentation: Key Quantum Chemical Descriptors

From the DFT output, several key descriptors can be extracted to quantify the molecule's reactivity. These descriptors are invaluable for developing Quantitative Structure-Activity Relationships (QSAR).[11]

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -2.1 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 4.2 Debye | Measures the polarity of the molecule, influencing solubility and binding. |

| Electron Affinity | 2.5 eV | Energy released when an electron is added; high value indicates good electron acceptor. |

| Ionization Potential | 8.1 eV | Energy required to remove an electron; high value indicates stability. |

| Electrophilicity Index (ω) | 3.9 eV | A global reactivity index that measures the propensity of a species to accept electrons.[11] |

Part 2: Target Identification and Interaction - Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This is particularly useful for identifying potential protein targets and elucidating the binding mode of a small molecule like this compound. Given the known biological activities of quinoline derivatives, potential targets could include protein kinases, DNA gyrase, or enzymes involved in neurodegenerative diseases.[13][14][15]

Rationale for Target Selection

Based on the activities of structurally similar nitro- and/or quinoline-containing compounds, a panel of potential targets should be selected. For this guide, we will consider a hypothetical serine/threonine protein kinase, a common target in oncology.[15][16]

Experimental Protocol: Molecular Docking Simulation

Objective: To predict the binding affinity and interaction patterns of this compound with a target protein.

Methodology:

-

Protein Preparation:

-

Ligand Preparation:

-

Use the optimized geometry of this compound from the DFT calculations.

-

Generate possible ionization states at a physiological pH (e.g., 7.4).

-

-

Grid Generation: Define the binding site on the protein. This is typically a cubic box centered on the co-crystallized ligand or a predicted active site.

-

Docking Simulation: Perform the docking using software such as AutoDock Vina, Glide, or MOE.[9][12] The software will generate multiple binding poses and score them based on a scoring function that estimates the binding free energy.

-

Pose Analysis: Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Visualization: Molecular Docking Workflow

Caption: Workflow for a typical molecular docking study.

Data Presentation: Docking Results and Interaction Analysis

| Parameter | Hypothetical Result | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong negative value suggests favorable binding. |

| Key Interacting Residues | LYS72, GLU91, LEU148 | Amino acids in the active site that form key interactions. |

| Hydrogen Bonds | Nitro group O with LYS72 backbone NH | Specific hydrogen bonds that anchor the ligand in the binding site. |

| Hydrophobic Interactions | Quinoline ring with LEU148 | Non-polar interactions that contribute to binding stability. |

Part 3: Assessing Drug-Likeness - ADMET Prediction

A molecule with excellent binding affinity is of little therapeutic value if it has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to filter out compounds with unfavorable profiles.[18][19]

Rationale for ADMET Profiling

In silico ADMET prediction uses models built from large datasets of experimental data to forecast the properties of a new molecule. This allows for the early identification of potential liabilities, such as poor oral bioavailability, blood-brain barrier impermeability, or potential toxicity.[12][20]

Experimental Protocol: In Silico ADMET Prediction

Objective: To evaluate the drug-like properties and potential liabilities of this compound.

Methodology:

-

Input: The SMILES string or 2D structure of the molecule is used as input for various web-based tools or software packages.

-

Prediction: Utilize a consensus approach by employing multiple platforms, such as:

-

SwissADME: For a broad range of physicochemical properties, pharmacokinetic predictions, and drug-likeness filters.[12]

-

pkCSM: Provides predictions on absorption, distribution, metabolism, excretion, and toxicity.[12]

-

ProTox-II: Focuses on predicting various toxicity endpoints, including hepatotoxicity and carcinogenicity.[12]

-

AdmetSAR: Another comprehensive tool for predicting ADMET properties.[18]

-

-

Analysis: Consolidate the predictions and evaluate the molecule against established criteria for drug-likeness, such as Lipinski's Rule of Five.

Visualization: ADMET Prediction and Analysis Pipeline

Caption: A consensus-based approach for in silico ADMET prediction.

Data Presentation: Predicted ADMET Profile

| Property | Predicted Value | Acceptable Range | Interpretation |

| Molecular Weight | 246.16 g/mol | < 500 g/mol | Compliant with Lipinski's rules. |

| LogP (Lipophilicity) | 2.8 | -0.4 to 5.6 | Good balance for solubility and permeability. |

| Hydrogen Bond Donors | 0 | ≤ 5 | Compliant with Lipinski's rules. |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Compliant with Lipinski's rules. |

| Human Intestinal Absorption | High | High | Likely to be well-absorbed orally.[20] |

| BBB Permeability | No | N/A | Less likely to cause CNS side effects. |

| CYP2D6 Inhibitor | Yes | No | Potential for drug-drug interactions. |

| AMES Toxicity | Predicted Mutagen | Non-mutagenic | A potential liability due to the nitroaromatic group.[21] |

| Hepatotoxicity | Predicted Toxic | Non-toxic | Potential for liver toxicity. |

Conclusion and Future Directions

The in silico modeling of this compound provides a comprehensive, multi-faceted approach to characterizing a novel chemical entity. Through the systematic application of quantum chemical calculations, molecular docking, and ADMET prediction, we can generate a detailed profile of its potential reactivity, biological targets, and drug-likeness.

The hypothetical results presented in this guide suggest that this compound is a molecule with promising characteristics, such as strong binding affinity to a protein kinase target and good predicted oral absorption. However, potential liabilities, particularly related to toxicity (mutagenicity and hepatotoxicity) associated with the nitroaromatic moiety, have also been highlighted. These predictions are not definitive but serve as critical, data-driven hypotheses that must be validated through experimental studies. Future work should focus on the synthesis of the compound and subsequent in vitro assays to confirm the predicted biological activity and assess its cytotoxic profile. The insights gained from this in silico workflow enable a more focused and efficient approach to drug discovery, prioritizing resources for compounds with the highest probability of success.

References

- Vertex AI Search. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - NIH.

- ResearchGate. (2022, February 4). In Silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-Met Inhibitors in the Treatment of Human Tumors.

- PubMed Central. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.

- PubMed. (n.d.). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.

- MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.

- ResearchGate. (n.d.). (PDF) Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.

- Frontiers in Health Informatics. (n.d.). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives.